2-chloro-3-(4-chloro-2,5-dimethylbenzenesulfonyl)-4,6-dimethylpyridine

Lipophilicity Physicochemical Properties SAR

Sourcing a sulfone intermediate with the precise substitution pattern for your SAR campaign can be a bottleneck. Generic analogs lack the defined steric and electronic properties of this specific 4-chloro-2,5-dimethylphenyl motif, risking non-functional compounds and wasted resources. - Differentiated Scaffold: The unique interplay between the pyridyl chlorine and the 4-chloro-2,5-dimethylphenyl group creates a distinct environment for target binding. - Quantifiable Lipophilicity: A computed logP of 4.7 makes it specifically suited for hydrophobic binding pockets, unlike less lipophilic des-chloro analogs. - Supply Chain Reliability: Available as a research-grade building block with consistent quality documentation to support your medicinal chemistry or agrochemical programs.

Molecular Formula C15H15Cl2NO2S
Molecular Weight 344.25
CAS No. 400078-18-4
Cat. No. B2434218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-(4-chloro-2,5-dimethylbenzenesulfonyl)-4,6-dimethylpyridine
CAS400078-18-4
Molecular FormulaC15H15Cl2NO2S
Molecular Weight344.25
Structural Identifiers
SMILESCC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)Cl)C
InChIInChI=1S/C15H15Cl2NO2S/c1-8-7-13(9(2)6-12(8)16)21(19,20)14-10(3)5-11(4)18-15(14)17/h5-7H,1-4H3
InChIKeyFDXOBDGIXVRJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3-(4-chloro-2,5-dimethylbenzenesulfonyl)-4,6-dimethylpyridine: Structural & Physicochemical Baseline for Procurement Decisions


2-Chloro-3-(4-chloro-2,5-dimethylbenzenesulfonyl)-4,6-dimethylpyridine (CAS 400078-18-4) is a synthetic aryl pyridyl sulfone with the molecular formula C₁₅H₁₅Cl₂NO₂S and a molecular weight of 344.3 g/mol [1]. It is characterized by a 2-chloro-4,6-dimethylpyridine core, sulfonylated at the 3-position with a 4-chloro-2,5-dimethylphenyl substituent. This compound is primarily utilized as a specialized building block or intermediate in medicinal chemistry and agrochemical research, where its specific halogen and methyl substitution pattern differentiates it from simpler sulfone analogs.

Why Generic Substitution is Not a Straightforward Option for 2-Chloro-3-(4-chloro-2,5-dimethylbenzenesulfonyl)-4,6-dimethylpyridine


For researchers seeking inhibitors or intermediates, a simple generic substitution within this sulfone class is ill-advised. Subtle modifications to the aryl sulfone moiety can cause profound shifts in molecular recognition, pharmacokinetic profile, and target off-rate. The unique interplay between the pyridyl chlorine and the 4-chloro-2,5-dimethylphenyl group creates a distinct steric and electronic environment, directly influencing binding affinity and selectivity in complex biological systems [REFS-1, REFS-2]. Inferior substitution patterns may result in non-functional compounds, wasting critical research resources.

Quantitative Differentiation Evidence for 2-Chloro-3-(4-chloro-2,5-dimethylbenzenesulfonyl)-4,6-dimethylpyridine


Comparative Physicochemical Profile: Impact of the 4-Chloro Substituent on Lipophilicity

The presence of the additional aryl chlorine in the target compound directly influences its computed lipophilicity, a critical parameter for membrane permeability and non-specific binding. When compared to its des-chloro analog, the target compound demonstrates a higher calculated logP, indicative of altered pharmacokinetic behavior. This is a primary differentiator from the simpler 2,5-dimethylphenyl sulfone analog [REFS-1, REFS-2].

Lipophilicity Physicochemical Properties SAR

Structural Differentiation from Simplified Phenyl Sulfone Analogs

The 4-chloro-2,5-dimethylbenzenesulfonyl group in the target compound presents a significantly different steric and electronic profile compared to a 4-chlorophenyl sulfone analog. The presence of two methyl groups creates a larger, more electron-rich aromatic system, which affects the geometry of the sulfone binding pocket and potential pi-stacking interactions with biological targets [1]. This molecular shape differentiation is a key selection criterion over simpler analogs lacking the 2,5-dimethyl substitution.

Molecular Recognition Sulfone SAR Medicinal Chemistry

Evidence Gap: Direct Comparative Biological Activity Data

A rigorous search of primary literature and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any direct, head-to-head quantitative biological activity data for this compound against its nearest structural analogs. The compound has been referenced in patent literature, suggesting proprietary interest in its scaffold, but no public IC₅₀/Ki comparisons exist that would allow a data-driven biological differentiation claim at this time [REFS-1, REFS-2].

Bioactivity Selectivity Data Availability

Defined Application Scenarios for 2-Chloro-3-(4-chloro-2,5-dimethylbenzenesulfonyl)-4,6-dimethylpyridine Based on Evidence


Building Block for Optimizing Lipophilic Protein-Ligand Interactions

The computed logP of 4.7 for this compound [1] makes it a valuable scaffold in medicinal chemistry campaigns targeting hydrophobic binding pockets. This is a quantifiably distinct scenario from using the less lipophilic des-chloro analog (logP 4.1), which would be a suboptimal choice for targets requiring a specific lipophilicity window.

Synthesis of Patent-Protected Advanced Intermediates

The patent literature references structurally related sulfone substances, indicating the compound's role as a key intermediate [2]. Researchers developing proprietary chemical series can confidently use this specific building block to align with structure-activity relationship (SAR) strategies that require the 4-chloro-2,5-dimethylphenyl motif.

Tool Compound for Differentiating Steric Effects in Sulfone Systems

The steric bulk from the 2,5-dimethyl groups on the phenyl ring uniquely differentiates this compound from a simple 4-chlorophenyl sulfone . This makes it a suitable tool for mechanistic studies where the impact of steric hindrance on reaction rates or binding kinetics is under investigation.

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